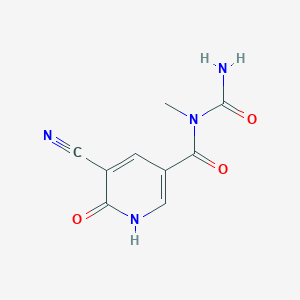
3-(Chloromethyl)-1-methoxypentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-1-methoxypentane is an organic compound that belongs to the class of chloromethyl ethers It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a pentane chain with a methoxy group (-OCH3) at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-methoxypentane typically involves the chloromethylation of 1-methoxypentane. One common method is the reaction of 1-methoxypentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction proceeds under acidic conditions, where the formaldehyde acts as the source of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of microwave irradiation has also been explored to enhance the reaction rate and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-methoxypentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include 3-(hydroxymethyl)-1-methoxypentane, 3-(alkoxymethyl)-1-methoxypentane, and 3-(aminomethyl)-1-methoxypentane.
Oxidation: Products include 3-(formyl)-1-methoxypentane and 3-(carboxy)-1-methoxypentane.
Reduction: The major product is 3-(methyl)-1-methoxypentane.
Scientific Research Applications
3-(Chloromethyl)-1-methoxypentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-methoxypentane primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new carbon-nucleophile bonds, which can result in various chemical transformations. The methoxy group can also participate in reactions, influencing the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-methoxyhexane: Similar structure but with an additional carbon in the chain.
3-(Chloromethyl)-1-methoxybutane: Similar structure but with one less carbon in the chain.
3-(Chloromethyl)-1-ethoxypentane: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
3-(Chloromethyl)-1-methoxypentane is unique due to its specific combination of a chloromethyl group and a methoxy group on a pentane chain. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C7H15ClO |
|---|---|
Molecular Weight |
150.64 g/mol |
IUPAC Name |
3-(chloromethyl)-1-methoxypentane |
InChI |
InChI=1S/C7H15ClO/c1-3-7(6-8)4-5-9-2/h7H,3-6H2,1-2H3 |
InChI Key |
FKESDTPOOXMARN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCOC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



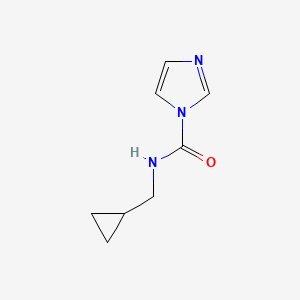

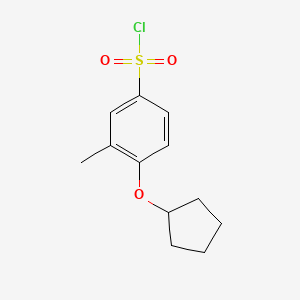
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13197505.png)
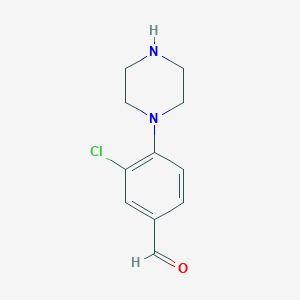

![1-[(1-tert-Butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13197514.png)

![4-[(2-Methylbenzyl)amino]butanoic acid](/img/structure/B13197533.png)
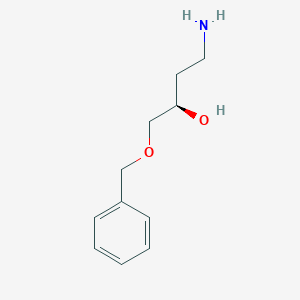
![2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid](/img/structure/B13197554.png)
